REACTION_CXSMILES
|
C[O:2][C:3]([C:5]([CH3:15])([CH3:14])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)=[O:4].[OH-].[Na+]>CO>[C:3]([C:5]([CH3:15])([CH3:14])[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Br:13])=[CH:11][CH:12]=1)([OH:4])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C(CC1=CC=C(C=C1)Br)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
The volume was reduced to approximately 25 ml by evaporation
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ethyl acetate (15 ml)
|
Type
|
EXTRACTION
|
Details
|
re-extracted with ethyl acetate (3×25 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract of the acidified aqueous phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(CC1=CC=C(C=C1)Br)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |